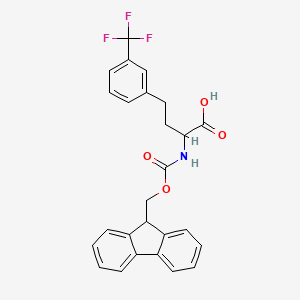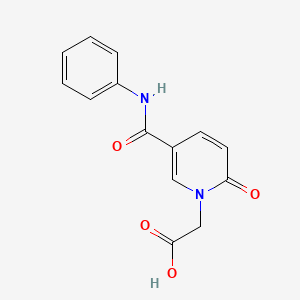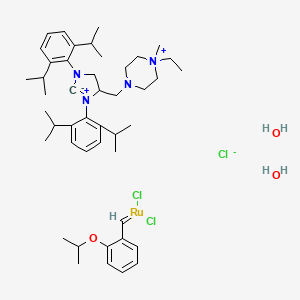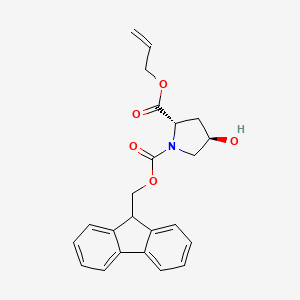![molecular formula C24H24FNO4 B12308368 (1S)-1-(2-Fluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate](/img/structure/B12308368.png)
(1S)-1-(2-Fluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2-Fluorofenil)-N-[(1S)-1-feniletil]etanamonio 2-carboxibenzoato: es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto se caracteriza por la presencia de un grupo fluorofenilo, un grupo feniletilo y una porción de carboxibenzoato, que contribuyen a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (1S)-1-(2-Fluorofenil)-N-[(1S)-1-feniletil]etanamonio 2-carboxibenzoato típicamente involucra múltiples pasos, incluyendo la formación del núcleo de etanamonio, la introducción del grupo fluorofenilo y la unión de la porción de carboxibenzoato. Las rutas sintéticas comunes pueden incluir:
Formación del Núcleo de Ethanamonio: Este paso a menudo involucra la reacción de una amina adecuada con un haluro de alquilo en condiciones básicas.
Introducción del Grupo Fluorofenilo: Esto se puede lograr mediante reacciones de sustitución electrofílica aromática, donde un átomo de flúor se introduce en el anillo de fenilo.
Unión de la Porción de Carboxibenzoato: Este paso puede implicar reacciones de esterificación o amidación, donde el grupo carboxibenzoato se une al núcleo de etanamonio.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
(1S)-1-(2-Fluorofenil)-N-[(1S)-1-feniletil]etanamonio 2-carboxibenzoato puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Agentes halogenantes como el cloruro de tionilo para la sustitución electrofílica.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, (1S)-1-(2-Fluorofenil)-N-[(1S)-1-feniletil]etanamonio 2-carboxibenzoato se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y vías.
Biología
En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar las interacciones enzima-sustrato, particularmente aquellas que involucran compuestos aromáticos fluorados.
Medicina
En medicina, (1S)-1-(2-Fluorofenil)-N-[(1S)-1-feniletil]etanamonio 2-carboxibenzoato tiene posibles aplicaciones como intermedio farmacéutico. Sus características estructurales pueden contribuir al desarrollo de nuevos fármacos con perfiles de eficacia y seguridad mejorados.
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de productos químicos especiales, incluidos materiales avanzados y polímeros.
Mecanismo De Acción
El mecanismo de acción de (1S)-1-(2-Fluorofenil)-N-[(1S)-1-feniletil]etanamonio 2-carboxibenzoato involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo fluorofenilo puede mejorar la afinidad de unión a estos objetivos, mientras que el núcleo de etanamonio facilita la estabilidad y solubilidad general del compuesto. La porción de carboxibenzoato puede desempeñar un papel en la modulación de las propiedades farmacocinéticas del compuesto.
Propiedades
Fórmula molecular |
C24H24FNO4 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
N-[1-(2-fluorophenyl)ethyl]-1-phenylethanamine;phthalic acid |
InChI |
InChI=1S/C16H18FN.C8H6O4/c1-12(14-8-4-3-5-9-14)18-13(2)15-10-6-7-11-16(15)17;9-7(10)5-3-1-2-4-6(5)8(11)12/h3-13,18H,1-2H3;1-4H,(H,9,10)(H,11,12) |
Clave InChI |
HFOXSGBKPPFGPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2F.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)
![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)



![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)
![3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B12308316.png)
![1-(3-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12308322.png)
![(E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B12308323.png)





